Home > Products > Screening Compounds P140819 > 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid
1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid - 1823337-42-3

1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid

Catalog Number: EVT-1782033
CAS Number: 1823337-42-3
Molecular Formula: C8H9N3O2
Molecular Weight: 179.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Benzyl-3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid ethyl ester

Compound Description: This compound was studied using single crystal X-ray diffraction to gain insights into its potential medicinal properties. [] The study focused on analyzing its structural features, including the planar conformation of the pyrazole ring and the intramolecular hydrogen bond interactions that stabilize the crystal structure. []

Relevance: This compound, while structurally complex, contains a substituted pyrazole ring, similar to 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid. [] The research highlights the growing medicinal importance of pyrazole derivatives, suggesting a potential connection to the biological activity of 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid. []

3-(4-Chloro-2-fluorobenzyl)-2-methyl-N-(3-methyl-1H-pyrazol-5-yl)-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine (LY2784544)

Compound Description: Initially described as a kinase inhibitor, LY2784544 was identified as a novel GPR39 agonist through a β-arrestin recruitment screening approach. [] Studies revealed its activity at GPR39 was modulated by zinc, potentially reaching levels as potent or more than its kinase inhibition activity. []

Relevance: LY2784544 contains a substituted imidazo[1,2-b]pyridazine core, sharing structural similarities with the imidazo[1,2-b]pyrazole core of 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid. [] Additionally, both compounds possess a substituted pyrazole ring. []

1H-Benzimidazole-4-carboxylic acid, 2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-(4-morpholinyl)- (GSK2636771)

Compound Description: GSK2636771, originally classified as a kinase inhibitor, was discovered as a novel GPR39 agonist alongside LY2784544. [] Similar to LY2784544, its activity at GPR39 was shown to be allosterically modulated by zinc. []

Relevance: Although GSK2636771 lacks a pyrazole ring, it features a substituted benzimidazole group. [] The presence of this heterocycle, a close structural analog to the imidazole present in 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid, makes it relevant for comparison. []

N-[3-chloro-4-[[[2-(methylamino)-6-(2-pyridinyl)-4-pyrimidinyl]amino]methyl]phenyl]methanesulfonamide (GPR39-C3)

Compound Description: GPR39-C3 is a known GPR39 agonist used as a reference compound in the study that identified LY2784544 and GSK2636771. [] It served as a comparison point for evaluating the signaling patterns and zinc modulation of the newly discovered agonists. []

Relevance: Despite lacking structural similarities to 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid, GPR39-C3's role as a GPR39 agonist allows for comparisons regarding the functional activity of the target compound at this receptor. []

(2S,3S,4S,5R,6S)-6-(4-(((((((S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinolin-9-yl)oxy)methyl)(2-(methylsulfonyl)ethyl)carbamoyl)oxy)methyl)-2-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-methylpropanamido)acetamido)phenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid (MAC glucuronide phenol-linked SN-38)

Compound Description: This compound is an albumin-drug conjugate designed to improve the pharmacokinetic characteristics of the anti-tumor drug SN-38. [] A bioanalytical method utilizing immunoprecipitation and LC-qTOF/MS was developed to quantify this conjugate in mouse plasma, facilitating pharmacokinetic studies. []

Relevance: While structurally distinct from 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid, this conjugate demonstrates the potential of linking drugs to albumin for enhancing their pharmacokinetic properties. [] This could be relevant to future research exploring similar strategies for modifying the pharmacokinetic profile of 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid. []

4-n-Butylamino-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester (Tracazolate)

Compound Description: Tracazolate is an anxiolytic agent whose metabolism was investigated in dogs and rats. [] The study identified fifteen metabolites in dog urine and eleven in rat urine, resulting from deesterification, N-deethylation, oxidation, and loss of various functional groups. []

Relevance: Tracazolate shares a close structural resemblance to 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid. [] Both compounds feature a pyrazolo[3,4-b]pyridine core, an ethyl group attached to the nitrogen of the pyrazole ring, and a carboxylic acid ethyl ester substituent. [] The detailed metabolic profiling of tracazolate could provide valuable insights into the potential metabolic fate of 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid. []

Overview

1-Ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H5N3O2C_6H_5N_3O_2 and a molecular weight of 151.12 g/mol. This compound belongs to the class of imidazo[1,2-b]pyrazoles, which are known for their diverse biological activities and potential applications in pharmaceuticals. The compound's unique structure allows it to participate in various chemical reactions, making it a subject of interest in medicinal chemistry and materials science.

Source and Classification

The compound is classified under the CAS number 159181-78-9. It is primarily sourced from chemical suppliers and research institutions that specialize in synthetic organic chemistry. The classification of this compound falls under heterocycles, specifically imidazoles and pyrazoles, which are recognized for their roles in numerous biological systems and as precursors for drug development.

Synthesis Analysis

Methods

The synthesis of 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid can be achieved through several methods:

  1. Functionalization of Imidazo[1,2-b]pyrazole: This involves selective functionalization techniques such as Br/Mg-exchange or regioselective magnesiations followed by trapping reactions with electrophiles. These methods allow for the introduction of various functional groups onto the imidazo[1,2-b]pyrazole scaffold, enhancing its chemical diversity and potential applications in drug design .
  2. Carboxylation Reactions: The introduction of the carboxylic acid group can be accomplished through carboxylation reactions using carbon dioxide or other carboxylating agents under specific conditions that favor the formation of the desired product.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Advanced techniques like chromatography may be employed for purification.

Molecular Structure Analysis

Structure

The molecular structure of 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid features a fused ring system consisting of an imidazole and pyrazole ring. The presence of a carboxylic acid group at the 6-position is crucial for its reactivity and biological activity.

Data

  • Molecular Formula: C6H5N3O2C_6H_5N_3O_2
  • Molecular Weight: 151.12 g/mol
  • InChI Key: A unique identifier that can be used to retrieve information from chemical databases.
Chemical Reactions Analysis

Reactions

1-Ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid can participate in various chemical reactions including:

  • Nucleophilic Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters or amides.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, yielding an ethyl-substituted imidazo[1,2-b]pyrazole.

Technical Details

These reactions often require specific catalysts or reaction conditions to proceed efficiently. The choice of reagents and solvents plays a significant role in determining the outcome of these reactions.

Mechanism of Action

The mechanism of action for 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid is primarily studied in the context of its biological activity. This compound may interact with various biological targets such as enzymes or receptors due to its structural similarity to known pharmacophores.

Process

Upon binding to target proteins or enzymes, it may inhibit or modulate their activity, leading to potential therapeutic effects. Detailed studies on its pharmacodynamics are necessary to elucidate its exact mechanism.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid at room temperature.
  • Solubility: Soluble in polar solvents like water and methanol due to the presence of the carboxylic acid group.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong bases or acids; undergoes typical reactions associated with carboxylic acids.
Applications

1-Ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid has several scientific uses including:

  • Pharmaceutical Development: As a scaffold for designing new drugs targeting various diseases.
  • Material Science: Potential applications in creating novel materials due to its unique chemical properties.

Research continues into expanding its applications in medicinal chemistry and other fields due to its promising biological activities .

Properties

CAS Number

1823337-42-3

Product Name

1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid

IUPAC Name

1-ethylimidazo[1,2-b]pyrazole-6-carboxylic acid

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

InChI

InChI=1S/C8H9N3O2/c1-2-10-3-4-11-7(10)5-6(9-11)8(12)13/h3-5H,2H2,1H3,(H,12,13)

InChI Key

PBJPJKSKBTZPML-UHFFFAOYSA-N

SMILES

CCN1C=CN2C1=CC(=N2)C(=O)O

Canonical SMILES

CCN1C=CN2C1=CC(=N2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.